REACTION_CXSMILES
|
II.ClC1C=CC(/C=[CH:11]/[C:12]2[N:13]=[C:14]3[S:22][CH:21]=[CH:20][N:15]3[C:16](=[O:19])[C:17]=2[I:18])=CC=1>C(#N)C>[I:18][C:17]1[C:16](=[O:19])[N:15]2[CH:20]=[CH:21][S:22][C:14]2=[N:13][C:12]=1[CH3:11]
|
Name
|
intermediate
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ceric ammonium nitrate
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)/C=C/C=1N=C2N(C(C1I)=O)C=CS2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(N=C2N(C1=O)C=CS2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |